(2-(2-Chlorophenyl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Chlorophenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a 2-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Chlorophenyl)pyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halogenated pyrimidine derivative. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and cost efficiency. This often involves continuous flow processes and the use of more robust and recyclable catalysts to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2-(2-Chlorophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with halogenated organic compounds in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2-(2-Chlorophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-(2-Chlorophenyl)pyrimidin-5-yl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halogenated substrate. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H8BClN2O2 |
---|---|
Molecular Weight |
234.45 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H8BClN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6,15-16H |
InChI Key |
FLGVMUBMILQCCT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CC=CC=C2Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.